molecular formula C15H14 B1343134 3-(2-Biphenyl)-1-propene CAS No. 41658-35-9

3-(2-Biphenyl)-1-propene

Cat. No.: B1343134
CAS No.: 41658-35-9
M. Wt: 194.27 g/mol
InChI Key: ONOILJLHEUSQLU-UHFFFAOYSA-N
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Description

3-(2-Biphenyl)-1-propene is an organic compound that features a biphenyl group attached to a propene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Biphenyl)-1-propene typically involves the coupling of biphenyl derivatives with propene precursors. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a biphenyl boronic acid with a propene halide in the presence of a palladium catalyst and a base. The reaction conditions usually include:

    Catalyst: Palladium(II) acetate or palladium(0) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran or dimethylformamide

    Temperature: 80-100°C

    Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using continuous flow reactors to enhance efficiency and yield. The use of robust palladium catalysts and optimized reaction conditions ensures high productivity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(2-Biphenyl)-1-propene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid or osmium tetroxide.

    Reduction: Hydrogenation of the double bond in this compound can be achieved using hydrogen gas and a palladium on carbon catalyst, resulting in the formation of 3-(2-Biphenyl)propane.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid, osmium tetroxide, and hydrogen peroxide

    Reduction: Hydrogen gas, palladium on carbon catalyst

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products Formed

    Oxidation: Epoxides, diols

    Reduction: 3-(2-Biphenyl)propane

    Substitution: Halogenated biphenyl derivatives, nitro biphenyl derivatives, sulfonated biphenyl derivatives

Scientific Research Applications

3-(2-Biphenyl)-1-propene has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 3-(2-Biphenyl)-1-propene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The biphenyl group can facilitate interactions with hydrophobic pockets in proteins, while the propene chain may undergo metabolic transformations.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl: A simpler compound consisting of two connected phenyl rings. It serves as a precursor for many biphenyl derivatives.

    3-(4-Biphenyl)-1-propene: A structural isomer with the biphenyl group attached at a different position on the propene chain.

    1,1’-Biphenyl-2-ylpropene: Another isomer with different connectivity between the biphenyl and propene units.

Uniqueness

3-(2-Biphenyl)-1-propene is unique due to its specific structural arrangement, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for targeted applications in synthesis and material science.

Properties

IUPAC Name

1-phenyl-2-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14/c1-2-8-13-11-6-7-12-15(13)14-9-4-3-5-10-14/h2-7,9-12H,1,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONOILJLHEUSQLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60593448
Record name 2-(Prop-2-en-1-yl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41658-35-9
Record name 2-(Prop-2-en-1-yl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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